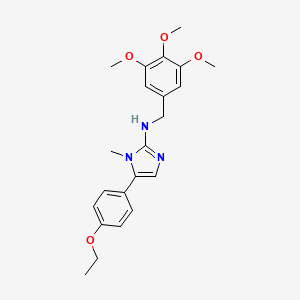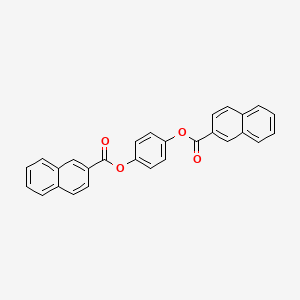
5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE is a complex organic compound featuring both ethoxyphenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with methylamine and 3,4,5-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE involves its interaction with molecular targets such as tubulin and heat shock protein 90 (Hsp90). By binding to these targets, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.
Trimethoprim: Another DHFR inhibitor.
Uniqueness
5-(4-ETHOXYPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE is unique due to its specific combination of ethoxyphenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C22H27N3O4/c1-6-29-17-9-7-16(8-10-17)18-14-24-22(25(18)2)23-13-15-11-19(26-3)21(28-5)20(12-15)27-4/h7-12,14H,6,13H2,1-5H3,(H,23,24) |
InChI Key |
GIKZPLUCFMSTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11563727.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11563731.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563732.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11563739.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B11563740.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11563744.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11563747.png)
![2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide](/img/structure/B11563748.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563749.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11563761.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11563770.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
